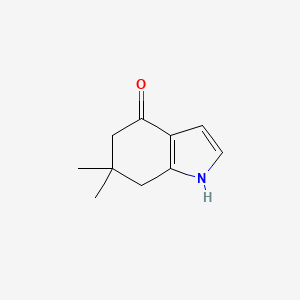

6,6-二甲基-1,5,6,7-四氢-4H-吲哚-4-酮

描述

6,6-Dimethyl-1,5,6,7-tetrahydro-4H-indol-4-one is a versatile building block used for the synthesis of more complex pharmaceutical compounds . It is an important structure motif in medicinal chemistry as an indole mimetic containing a significant amount of sp3-hybridized carbon atoms .

Synthesis Analysis

Three main synthetic approaches in the construction of such molecules are considered. These include: condensation of cyclohexane-1,3-diones with α-halogenoketones and primary amines, three-component reaction of cyclic enaminoketones, arylglyoxals, and methylene active compounds, and condensation of cyclic enaminoketones and arylglyoxals in the presence of nucleophilic reagents .Molecular Structure Analysis

The nonplanar structure of the cyclohexene moiety in an indole derivative promotes optimal binding to the active sites of enzymes and increases solubility . Computational studies on three tautomeric forms of 6,6-Dimethyl-1,5,6,7-tetrahydro-4H-indol-4-one have been performed at different levels, ranging from semiempirical AM1, ab initio Hartree-Fock HF/6-31G* and HF/6-31G** to B3LYP/6-31G** density functional calculations .Chemical Reactions Analysis

Most of the modern methods of the synthesis of tetrahydro-4H-indol-4-ones functionalized at the pyrrole core are multicomponent reactions. Most of these syntheses are based on the construction of the bicyclic core through the annulation of a five-membered ring to the cyclohexane fragment using the classical Knorr or Paal–Knorr reactions or their modifications at the cyclization stage .Physical And Chemical Properties Analysis

The molecular weight of 6,6-Dimethyl-1,5,6,7-tetrahydro-4H-indol-4-one is 135.16 . It has a melting point of 188-190 °C .科学研究应用

1. Synthesis of Psammopemmin A as Antitumor Agent

- Summary of Application: This compound is used as a reactant in the synthesis of Psammopemmin A, a potential antitumor agent .

2. Synthesis of Pyrazoline and Pyrazole Derivatives

- Summary of Application: This compound is used in the synthesis of new pyrazoline and pyrazole derivatives . These derivatives have shown antimicrobial activity against certain organisms .

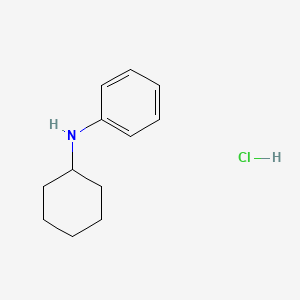

- Methods of Application: The synthesis involves condensation of the appropriate chalcones with 4-hydrazinyl benzenesulfonamide hydrochloride .

- Results or Outcomes: The newly synthesized compounds have been characterized based on IR and 1H-NMR spectral data as well as physical data . They have shown antimicrobial activity against E. coli ATCC8739, P. aeruginosa ATCC 9027, S. aureus ATCC 6583P, and C. albicans ATCC 2091 .

3. Multicomponent Synthesis of Tetrahydro-4H-indol-4-one Derivatives

- Summary of Application: This compound is used in the multicomponent synthesis of tetrahydro-4H-indol-4-one derivatives . These derivatives are important structure motifs in medicinal chemistry as indole mimetics containing a significant amount of sp3-hybridized carbon atoms .

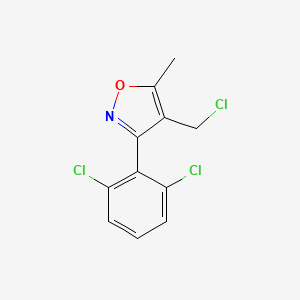

- Methods of Application: The synthesis involves several approaches including condensation of cyclohexane-1,3-diones with α-halogenoketones and primary amines, three-component reaction of cyclic enaminoketones, arylglyoxals, and methylene active compounds, and condensation of cyclic enaminoketones and arylglyoxals in the presence of nucleophilic reagents .

4. Synthesis of 1,3,4,5-Tetrahydrobenzindole β-Ketoesters

- Summary of Application: This compound is used in the synthesis of 1,3,4,5-tetrahydrobenzindole β-ketoesters .

5. Synthesis of Tricyclic Indole and Dihydroindole Derivatives

- Summary of Application: This compound is used in the preparation of tricyclic indole and dihydroindole derivatives as inhibitors of guanylate cyclase .

6. Synthesis of Psammopemmin A as Antitumor Agent

- Summary of Application: This compound is used as a reactant in the synthesis of Psammopemmin A, a potential antitumor agent .

7. Preparation of Condensed Pyrroloindoles

- Summary of Application: This compound is used in the preparation of condensed pyrroloindoles via Pd-catalyzed intramolecular C-H bond functionalization of (halobenzyl)pyrroles .

8. Enantioselective Preparation of Arylalkenyl Indoles

- Summary of Application: This compound is used in the enantioselective preparation of arylalkenyl indoles via asymmetric C-H insertion of rhodium carbenoids .

9. Biological Potential of Indole Derivatives

- Summary of Application: Indole derivatives, including “6,6-Dimethyl-1,5,6,7-tetrahydro-4H-indol-4-one”, possess various biological activities, such as antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc .

未来方向

The 1,5,6,7-tetrahydro-4H-indazol-4-one core is suitable for the synthesis of potent HNE inhibitors that could be useful in the development of new therapeutics for treating diseases involving excessive HNE activity . This suggests that 6,6-Dimethyl-1,5,6,7-tetrahydro-4H-indol-4-one and its derivatives have potential for future research and development in the field of medicinal chemistry.

属性

IUPAC Name |

6,6-dimethyl-5,7-dihydro-1H-indol-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13NO/c1-10(2)5-8-7(3-4-11-8)9(12)6-10/h3-4,11H,5-6H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CMCYCCSCAZJCII-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CC2=C(C=CN2)C(=O)C1)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70372887 | |

| Record name | 6,6-Dimethyl-1,5,6,7-tetrahydro-4H-indol-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70372887 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

163.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6,6-Dimethyl-1,5,6,7-tetrahydro-4H-indol-4-one | |

CAS RN |

20955-75-3 | |

| Record name | 6,6-Dimethyl-1,5,6,7-tetrahydro-4H-indol-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70372887 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

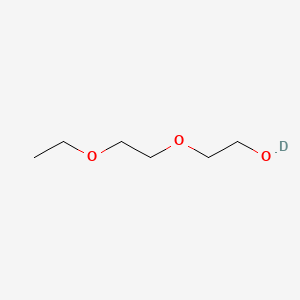

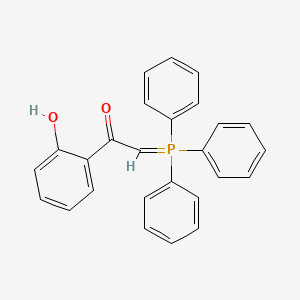

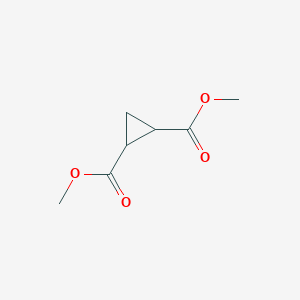

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-[4-Methyl-2-(2-thienyl)-1,3-thiazol-5-yl]-1-ethanone](/img/structure/B1597009.png)